3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-5-6-10(14(17)18)7-13(9)21(19,20)16-12-4-2-3-11(15)8-12/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRKKAEEKYVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 3-chlorobenzenesulfonamide with 4-methylbenzoic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in dichloromethane, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets in biological systems. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the methylbenzoic acid moiety can participate in additional interactions .
Comparison with Similar Compounds
Physicochemical Properties :
- pKa : Predicted to be ~3.39 (based on analogs like 3-[benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid) .
- Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, methanol) due to the hydrophobic 3-chlorophenyl and methyl groups.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Increase acidity (lower pKa) and enhance binding to hydrophobic pockets in biological targets . Electron-Donating Groups (e.g., MeO, EtO): Improve solubility but may reduce binding affinity due to decreased hydrophobicity .
Metabolic Stability and Toxicity
Biological Activity
3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid, a benzenesulfonamide derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C14H12ClNO4S and a molecular weight of approximately 325.77 g/mol, exhibits significant potential in pharmaceutical applications, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The structure of this compound includes a sulfamoyl group (-SO2NH2) linked to a chlorophenyl moiety and a methylbenzoic acid framework. This configuration allows for various chemical reactivities, such as nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthetic organic chemistry.
Anti-inflammatory Properties
Research indicates that this compound may function as an inhibitor of key enzymes involved in inflammatory pathways. It has shown potential in modulating signaling pathways associated with pain and inflammation, particularly through inhibition of the phosphoinositide-3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of PI3K pathway | |
| Anticancer | Interaction with cellular signaling mechanisms | |
| Enzyme inhibition | Modulation of various enzymes related to inflammation |
Anticancer Potential
The compound has been studied for its ability to target specific receptors and enzymes involved in cancer progression. Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be effective in cancer therapy. For instance, similar compounds have shown IC50 values indicating potent inhibitory activity against human cancer cells .
Table 2: Comparative IC50 Values Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide | MCF-7 | 22.54 |
| 4-Methylbenzenesulfonamide | HepG2 | 5.08 |
In Vitro Studies
In vitro studies have indicated that compounds structurally similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, a study reported that a derivative showed an IC50 value of 5.08 µM against MCF-7 cells, highlighting the potential efficacy of this class of compounds in cancer treatment .
In Vivo Studies
Further investigation into the in vivo efficacy of related compounds demonstrated promising results in murine models. For instance, compounds exhibiting similar structural features were able to significantly suppress tumor growth in mice infected with cancer cells, leading to extended survival rates .
Q & A
Q. What are the established synthetic routes for 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves sulfamoylation of a benzoic acid precursor. Key steps include:
Q. Optimization Strategies :
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A (FeCl₃) | Method B (NaH) |
|---|---|---|
| Catalyst | FeCl₃ | NaH |
| Temperature | 80°C | 0–5°C |
| Yield | 65% | 78% |
| Purity (HPLC) | 92% | 98% |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection at 254 nm to quantify purity, referencing standards like 4-chloro-3-sulfamoylbenzoic acid .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfamoyl and methyl group positions (e.g., methyl resonance at δ 2.3 ppm ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 328.01) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Impurity Profiles : Varying synthetic routes (e.g., Method A vs. B) introduce different by-products. Use HPLC-MS to identify impurities .
- Assay Conditions : Differences in cell lines or enzyme sources (e.g., human vs. murine models). Standardize assays using WHO-recommended protocols .
Case Study : A 2024 study noted conflicting IC₅₀ values (10 µM vs. 25 µM) in kinase inhibition assays. Reanalysis revealed residual solvents in the compound batch altered activity .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Arg120, Tyr355 |
| Carbonic Anhydrase IX | -8.7 | Zn²⁺ coordination |
Q. How should stability studies be designed to assess degradation under environmental or physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions. Monitor via HPLC for degradation products (e.g., desulfonated derivatives) .
- Environmental Fate : Use OECD 307 guidelines to study soil biodegradation, measuring half-life (t₁/₂) in loamy soil .
Q. What experimental frameworks link this compound’s mechanism of action to broader biochemical pathways?
Methodological Answer:
Q. How can retrosynthetic analysis guide the development of novel derivatives with enhanced properties?
Methodological Answer:
- Retrosynthetic Breakdown : Fragment the molecule into 4-methylbenzoic acid and 3-chlorophenylsulfonamide. Explore alternative sulfamoyl donors (e.g., sulfamoyl azides) .
- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys suggest one-step routes using SNAr reactions with nitro-substituted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
